N-((5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound that boasts a unique structure comprised of triazole, fluorophenyl, butylthio, and trifluoromethylbenzamide moieties
Preparation Methods
The synthesis of N-((5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide generally involves multi-step reaction sequences. These steps include:
Formation of Triazole Ring: : The triazole ring is formed by reacting hydrazides with thiosemicarbazides under appropriate conditions, often using acidic or basic catalysis.
Substitution Reactions: : The incorporation of the butylthio and 4-fluorophenyl groups is achieved through nucleophilic substitution reactions.
Coupling Reactions: : The final coupling of the triazole derivative with 2-(trifluoromethyl)benzoyl chloride results in the formation of the target compound.
Industrial production methods may streamline these synthetic routes using continuous flow reactions and optimized catalysis to enhance yield and reduce production time.
Chemical Reactions Analysis
N-((5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is characterized by its reactivity toward various chemical transformations:
Oxidation: : The compound can undergo oxidation reactions, especially at the butylthio group, forming sulfoxides or sulfones.
Reduction: : Reduction reactions primarily affect the triazole and aromatic rings, potentially leading to hydrogenation products.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and triazole moiety, depending on the nature of the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and halogens or alkylating agents for substitution. Major products are formed based on the specific conditions and reagents employed.
Scientific Research Applications
N-((5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide has demonstrated significant potential in various scientific domains:
Chemistry: : It serves as a valuable intermediate in organic synthesis and a scaffold for the development of novel molecules.
Biology: : The compound's structural features make it a promising candidate for studying enzyme inhibition and receptor binding.
Medicine: : Researchers explore its potential as a therapeutic agent, particularly for its antifungal, antibacterial, and anticancer properties.
Industry: : It finds applications in the production of specialized chemicals and materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action for N-((5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide primarily involves interaction with molecular targets such as enzymes or receptors. The triazole ring and trifluoromethyl group are key pharmacophores that facilitate binding to active sites, leading to inhibition or modulation of biological pathways. This compound's specific pathways include interference with metabolic enzymes and alteration of cell signaling mechanisms.
Comparison with Similar Compounds
When compared to similar compounds, N-((5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide stands out due to its unique combination of functional groups that enhance its reactivity and specificity. Similar compounds in this category include:
Fluconazole: : A triazole antifungal agent with a comparable mechanism of action.
Voriconazole: : Another triazole-based compound used in antifungal therapies.
Trifluoromethylbenzamides: : These possess similar structural motifs and share comparable pharmacological properties.
Biological Activity
N-((5-(butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a triazole ring and trifluoromethyl group, both of which are known to influence biological interactions.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The triazole moiety plays a crucial role in binding to active sites, leading to the modulation of biological pathways. Notably, the trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve the compound's pharmacokinetic properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate activity against various bacterial strains and fungi. For instance, fluorinated derivatives have been particularly noted for their enhanced efficacy against resistant strains.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves interference with key signaling pathways associated with cell proliferation and survival .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it shows inhibitory activity against c-Jun N-terminal kinase (JNK), which is involved in cellular stress responses and apoptosis .
Structure-Activity Relationship (SAR)
A comprehensive structure-activity relationship study has been conducted to understand how modifications to the compound's structure affect its biological activity. Key findings include:
- Butylthio Group : Essential for maintaining antimicrobial activity.
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity.
- Fluorophenyl Substituent : Influences binding affinity to target enzymes .
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the effectiveness of this compound:
- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent against bacterial infections.
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound significantly reduced viability in breast cancer cell lines (MCF-7), suggesting its potential use in cancer therapy.
- Enzyme Interaction Studies : Molecular docking studies indicated strong binding interactions with JNK, supporting experimental findings of enzyme inhibition .
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N4OS/c1-2-3-12-31-20-28-27-18(29(20)15-10-8-14(22)9-11-15)13-26-19(30)16-6-4-5-7-17(16)21(23,24)25/h4-11H,2-3,12-13H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIBRIGXIPGSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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